molecular formula C11H19ClN2O B13953275 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63977-85-5

3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13953275
CAS No.: 63977-85-5
M. Wt: 230.73 g/mol
InChI Key: PWDDDZZOGAIYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the reaction of a diazabicyclo octane derivative with 2-chloroethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with alcohol functional groups.

Scientific Research Applications

3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The diazabicyclo octane core may also interact with receptors or enzymes, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: A structurally related compound with a similar bicyclic core.

    8-Azabicyclo[3.2.1]octane: Another related compound with an azabicyclo core.

Uniqueness

3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of both a chloroethyl group and a propionyl group attached to the diazabicyclo octane core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

63977-85-5

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

1-[3-(2-chloroethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C11H19ClN2O/c1-2-11(15)14-9-3-4-10(14)8-13(7-9)6-5-12/h9-10H,2-8H2,1H3

InChI Key

PWDDDZZOGAIYGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.